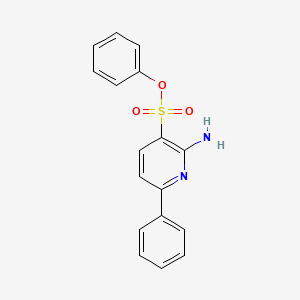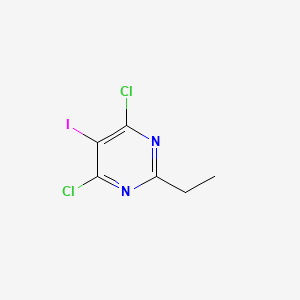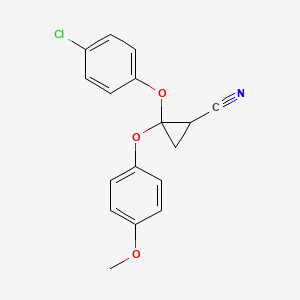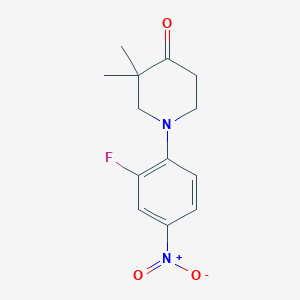
(2-Benzylnaphthalen-1-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Benzylnaphthalen-1-yl)methanol is an organic compound with the molecular formula C18H16O It is a derivative of naphthalene, where a benzyl group is attached to the second carbon of the naphthalene ring, and a hydroxymethyl group is attached to the first carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2-Benzylnaphthalen-1-yl)methanol can be synthesized through several methods. One common approach involves the reduction of (2-benzylnaphthalen-1-yl)methanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method allows for efficient and scalable production of the compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Benzylnaphthalen-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form (2-benzylnaphthalen-1-yl)methanone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to (2-benzylnaphthalen-1-yl)methane using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products Formed
Oxidation: (2-Benzylnaphthalen-1-yl)methanone
Reduction: (2-Benzylnaphthalen-1-yl)methane
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
(2-Benzylnaphthalen-1-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2-Benzylnaphthalen-1-yl)methanol involves its interaction with molecular targets through its hydroxyl and benzyl groups. These interactions can lead to various biochemical effects, depending on the specific pathways and targets involved. For example, the hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Naphthyl)methanol: Lacks the benzyl group, making it less hydrophobic.
(1-Benzylnaphthalen-2-yl)methanol: Isomer with different substitution pattern, leading to different chemical properties.
(2-Benzylnaphthalen-1-yl)methanone: Oxidized form with a carbonyl group instead of a hydroxyl group.
Uniqueness
(2-Benzylnaphthalen-1-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
648895-07-2 |
|---|---|
Formule moléculaire |
C18H16O |
Poids moléculaire |
248.3 g/mol |
Nom IUPAC |
(2-benzylnaphthalen-1-yl)methanol |
InChI |
InChI=1S/C18H16O/c19-13-18-16(12-14-6-2-1-3-7-14)11-10-15-8-4-5-9-17(15)18/h1-11,19H,12-13H2 |
Clé InChI |
QZWQGPSRQKYWNU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3C=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5R)-5-(azidomethyl)-3-[4-(4-oxopiperidin-1-yl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B15170156.png)
![5-Chloro-2-hydroxy-N-[4-(2-phenylethoxy)benzyl]benzamide](/img/structure/B15170163.png)



![1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-2-methyl-4-nitro-](/img/structure/B15170186.png)

![(6E)-6-{[Phenyl(pyridin-2(1H)-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one](/img/structure/B15170198.png)


![11H-Benzo[a]fluoren-3-amine](/img/structure/B15170215.png)
![(4-Fluorophenyl){4-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B15170229.png)
![{4-[2-(Benzenesulfinyl)ethenyl]phenyl}(phenyl)methanone](/img/structure/B15170244.png)
